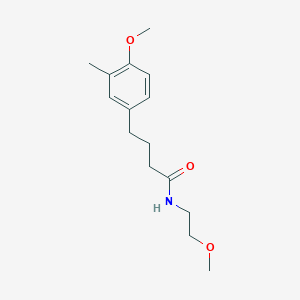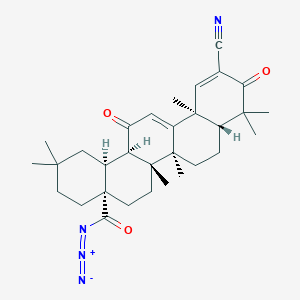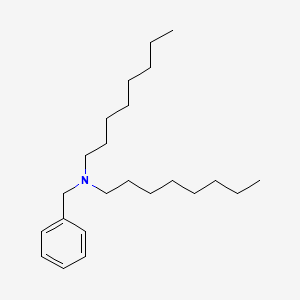![molecular formula C23H46N2O2 B14173286 N-[3-(decanoylamino)propyl]decanamide CAS No. 5557-02-8](/img/structure/B14173286.png)
N-[3-(decanoylamino)propyl]decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(decanoylamino)propyl]decanamide is an organic compound with the molecular formula C23H46N2O2. It is a type of amide, specifically a decanamide, which is characterized by the presence of a decanoyl group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(decanoylamino)propyl]decanamide typically involves the reaction of decanoic acid with 3-aminopropylamine to form the intermediate N-(3-aminopropyl)decanamide. This intermediate is then reacted with decanoyl chloride to yield the final product. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(decanoylamino)propyl]decanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly used.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are primary amines.
Substitution: The products depend on the nucleophile used; for example, using NaOH can yield sodium salts.
Applications De Recherche Scientifique
N-[3-(decanoylamino)propyl]decanamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, emulsifiers, and other surfactant-based products
Mécanisme D'action
The mechanism of action of N-[3-(decanoylamino)propyl]decanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-bound proteins. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(dimethylamino)propyl]decanamide
- N-[3-(decanoylamino)propyl]dodecanamide
- N-[3-(dimethylamino)propyl]dodecanamide N-oxide
Uniqueness
N-[3-(decanoylamino)propyl]decanamide is unique due to its specific chain length and the presence of both decanoyl and propyl groups. This gives it distinct surfactant properties compared to similar compounds with different chain lengths or functional groups. Its specific structure allows for unique interactions with biological membranes and proteins, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
5557-02-8 |
|---|---|
Formule moléculaire |
C23H46N2O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
N-[3-(decanoylamino)propyl]decanamide |
InChI |
InChI=1S/C23H46N2O2/c1-3-5-7-9-11-13-15-18-22(26)24-20-17-21-25-23(27)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
SYDKRATUENSCHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B14173215.png)
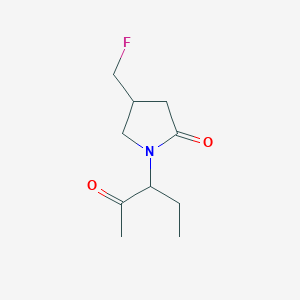

![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
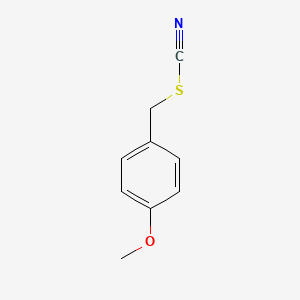
![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
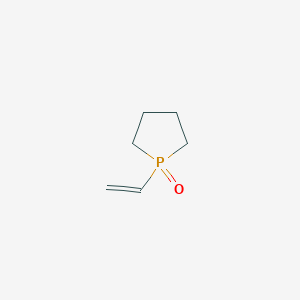

![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
